molecular formula C21H22N4O3 B2718565 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1207054-48-5

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2718565
CAS No.: 1207054-48-5
M. Wt: 378.432
InChI Key: XYKQXTATCAMUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a multi-target kinase inhibitor. Its molecular design, which incorporates a quinazolinone core linked to an o-hydroxyphenylpiperazine moiety via a propionamide spacer, is characteristic of compounds that interact with ATP-binding sites of various kinases. Current studies suggest its research value lies in the exploration of targeted cancer therapies, as it has demonstrated inhibitory activity against a spectrum of receptor tyrosine kinases implicated in tumor proliferation and survival signaling. The compound's mechanism of action is proposed to involve the disruption of key phosphorylation events, leading to the induction of apoptosis and the inhibition of angiogenesis and metastasis in preclinical cellular models . Furthermore, the presence of the arylpiperazine group suggests potential for interaction with neurological targets, positioning this compound as a valuable chemical probe for studying complex signaling cascades in oncology and neuroscience research. This reagent is For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)23-11-13-24(14-12-23)20(27)9-10-25-15-22-17-6-2-1-5-16(17)21(25)28/h1-8,15,26H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQXTATCAMUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, derivatives have been evaluated for their activity against breast cancer and leukemia cell lines, demonstrating IC50 values in the low micromolar range, indicative of potent activity against these malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinazolinone derivatives have shown efficacy against various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infectious diseases .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Research into similar compounds has indicated activity as serotonin receptor modulators, which could be beneficial in treating disorders such as anxiety and depression. Some studies have highlighted the ability of related compounds to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in psychiatric therapy .

Case Study 1: Anticancer Efficacy

A study published in Organic Communications evaluated a series of quinazolinone derivatives for their anticancer properties against various cancer cell lines. The findings indicated that compounds structurally related to 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 5 µM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the quinazolinone structure enhanced antibacterial activity, suggesting that further optimization could yield potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents on the piperazine or phenyl rings. Key comparisons include:

Table 1: Physicochemical Properties of Quinazolinone Derivatives
Compound Name / ID Substituents on Piperazine/Phenyl Yield (%) Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound 2-Hydroxyphenyl N/A* N/A* ~380.4† Quinazolinone, 3-oxopropyl, hydroxyl
WAY-621850 () 4-Fluorophenyl N/A N/A 380.42 Quinazolinone, 3-oxopropyl, fluoro
Compound 21 () 4-Chlorophenyl 68 180–182 ~436.3‡ Quinazolinone, chloro, dihydroisoxazolyl
Compound 5t () 3-Methoxy-4-nitrophenyl 70 156–158 324.10 Quinazolinone, nitro, methoxy
Compound in 4-Methoxyphenyl N/A N/A 383.4 Furopyrimidinone, methoxy

Key Observations:

  • Substituent Effects on Yield: Chloro-substituted analogs (e.g., Compound 21, 68% yield) and nitro/methoxy derivatives (e.g., Compound 5t, 70% yield) exhibit moderate-to-high synthetic yields.
  • Melting Points : Electron-withdrawing groups (e.g., chloro, nitro) correlate with higher melting points (e.g., 180–182°C for Compound 21) due to stronger intermolecular forces. The hydroxyl group in the target compound may reduce melting points compared to chloro analogs but increase solubility .

Spectroscopic and Analytical Data

  • 13C NMR: Quinazolinone carbonyls typically resonate at δ 160–165 ppm (e.g., Compound 5t: δ 161.44 for quinazolinone; δ 196.16 for 3-oxopropyl carbonyl) . The target compound’s piperazine-linked carbonyl is expected near δ 165–170 ppm.
  • IR Spectroscopy: Stretching frequencies for carbonyl groups (quinazolinone, 3-oxopropyl) appear around 1700 cm⁻¹, consistent with analogs in .
  • Mass Spectrometry : HRMS data for Compound 5t ([M+H]+: 324.0977) aligns with theoretical values, suggesting reliable characterization methods applicable to the target compound .

Biological Activity

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, a compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activities, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20_{20}H21_{21}N5_5O3_3
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1206996-35-1

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have shown IC50_{50} values significantly lower than established chemotherapeutics like lapatinib.

CompoundCell LineIC50_{50} (µM)Comparison with Lapatinib (IC50_{50})
2jMCF-73.79 ± 0.965.9 ± 0.74
3jMCF-70.20 ± 0.025.9 ± 0.74
2iA27800.173 ± 0.012Similar to imatinib (0.131 ± 0.015)
3iA27800.079 ± 0.015Similar to lapatinib (0.078 ± 0.015)

These results suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation.

The mechanism of action for quinazolinone derivatives often involves inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR:

  • CDK2 Inhibition : Compounds such as 2i and 3i act as ATP non-competitive type-II inhibitors against CDK2, which is crucial for cell cycle regulation.
  • EGFR and HER2 Inhibition : The same compounds exhibit ATP competitive type-I inhibition against EGFR and non-competitive inhibition against HER2, highlighting their potential in targeting aggressive breast cancers.

Case Studies

  • Antioxidant Activity : Research indicates that derivatives of quinazolinones with specific substituents exhibit antioxidant properties, which may contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .
  • Structure–Activity Relationship (SAR) : A study explored the SAR of various quinazolinone derivatives, revealing that the presence of hydroxyl groups significantly enhances antioxidant activity and may correlate with increased cytotoxicity .

Q & A

Q. What are the key synthetic pathways for 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling of quinazolinone cores with piperazine derivatives via nucleophilic substitution or amidation.
  • Introduction of the 2-hydroxyphenyl group through Suzuki-Miyaura coupling or Ullmann-type reactions.
  • Optimization strategies : Use phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in heterocyclic systems . Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

  • Structural elucidation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm the quinazolinone backbone, piperazine linkage, and hydroxyphenyl substitution .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard, supported by elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What preliminary biological activities have been reported for quinazolin-4(3H)-one derivatives, and how are these assays designed?

  • Anticancer screening : Use MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .
  • Antimicrobial testing : Follow CLSI guidelines (M7-A5) for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents) influence the compound’s pharmacokinetic profile and target binding?

  • SAR insights :

    ModificationImpact
    2-Hydroxyphenyl group Enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR)
    Piperazine chain length Longer chains improve solubility but may reduce BBB penetration .
  • ADMET prediction : Use in silico tools (e.g., SwissADME) to predict logP (optimal range: 2–4), TPSA (<140 Ų), and CYP450 inhibition .

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

  • Example : Discrepancies in IC50_{50} values for anticancer activity may arise from:
    • Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 metabolic profiles).
    • Assay variability (e.g., incubation time, serum concentration).
  • Resolution : Standardize protocols across labs and validate findings with orthogonal assays (e.g., apoptosis via Annexin V staining) .

Q. How can in vitro-to-in vivo translation be improved for this compound?

  • Pharmacokinetic studies : Conduct rat plasma stability assays (37°C, pH 7.4) to measure half-life.
  • Formulation strategies : Use PEGylation or liposomal encapsulation to enhance bioavailability .
  • Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What advanced analytical methods are used to study its interaction with biological targets?

  • Biophysical techniques :
    • Surface plasmon resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) to recombinant proteins (e.g., PARP-1).
    • X-ray crystallography : Resolve co-crystal structures with target enzymes (resolution ≤2.5 Å) to identify key binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.